N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound belonging to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and an appropriate aldehyde in the presence of a catalyst such as PCl3 in chlorobenzene at elevated temperatures (130-135°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the desired benzoxazole derivative.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative .
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole
- N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the nitro group enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O6/c1-29-19-9-6-12(10-16(19)24(27)28)20(26)22-13-7-8-14(17(25)11-13)21-23-15-4-2-3-5-18(15)30-21/h2-11,25H,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIGAKMYYDJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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